3,4-dimethoxy-N-({5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)benzamide
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Overview
Description
3,4-DIMETHOXY-N-({5-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-({5-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the trifluoromethyl group. Common synthetic routes may involve:
Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final step involves coupling the oxadiazole intermediate with the benzamide core using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-N-({5-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over palladium catalysts.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of nitro groups would yield amines.
Scientific Research Applications
3,4-DIMETHOXY-N-({5-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N-({5-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, either by inhibiting or activating them.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzamide: Lacks the oxadiazole and trifluoromethyl groups.
N-(3-Trifluoromethylphenyl)benzamide: Lacks the oxadiazole and methoxy groups.
5-(Methylsulfanyl)-1,3,4-oxadiazole-2-ylbenzamide: Lacks the trifluoromethyl and methoxy groups.
Uniqueness
The uniqueness of 3,4-DIMETHOXY-N-({5-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
Molecular Formula |
C21H19F3N4O5S |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C21H19F3N4O5S/c1-31-15-7-6-12(8-16(15)32-2)19(30)25-10-18-27-28-20(33-18)34-11-17(29)26-14-5-3-4-13(9-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,25,30)(H,26,29) |
InChI Key |
QKGKGUPGJDZYQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC |
Origin of Product |
United States |
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